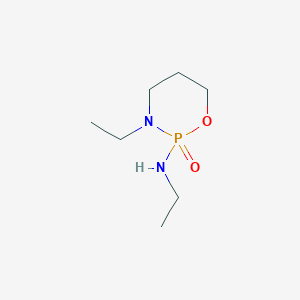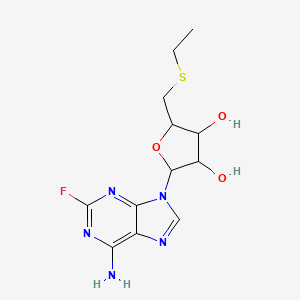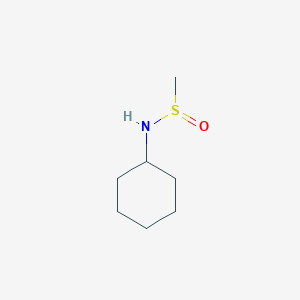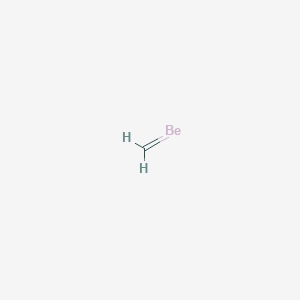
3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one is a heterocyclic compound containing nitrogen, oxygen, and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of ethylamine with a suitable phosphorus-containing precursor under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the oxazaphosphinan ring. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting from readily available raw materials. The process includes the synthesis of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one include other heterocyclic compounds containing nitrogen, oxygen, and phosphorus atoms, such as:
- 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester
- N-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one .
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of the oxazaphosphinan ring, which imparts distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
52463-54-4 |
|---|---|
Formule moléculaire |
C7H17N2O2P |
Poids moléculaire |
192.20 g/mol |
Nom IUPAC |
N,3-diethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H17N2O2P/c1-3-8-12(10)9(4-2)6-5-7-11-12/h3-7H2,1-2H3,(H,8,10) |
Clé InChI |
KEVBKIJOYYNQKC-UHFFFAOYSA-N |
SMILES canonique |
CCNP1(=O)N(CCCO1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)


![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)

![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)


![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)





